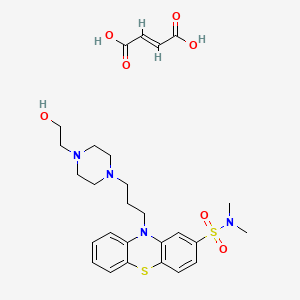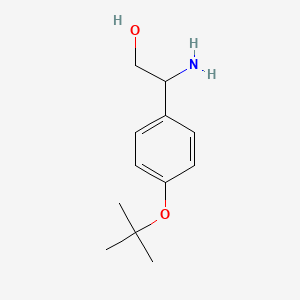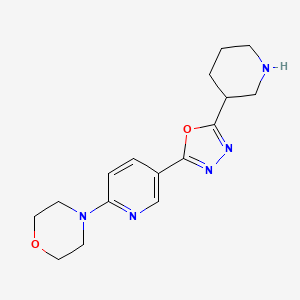
Methylglyoxal bis(guanylhydrazone)sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylglyoxal bis(guanylhydrazone)sulfate is a synthetic polycarbonyl derivative known for its potent antineoplastic activity. It is a competitive inhibitor of S-adenosyl-methionine decarboxylase, disrupting polyamine biosynthesis. This compound has shown potential in treating acute leukemia, Hodgkin’s lymphoma, and non-Hodgkin’s lymphoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylglyoxal bis(guanylhydrazone)sulfate can be synthesized by the reduction of nitroguanidine with zinc dust in acetic acid to form aminoguanidine, followed by condensation with pyruvaldehyde . The compound is often crystallized from water, giving orthorhombic crystals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic chemical reactions as in laboratory settings but optimized for higher yields and purity. The compound is produced in solid form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Methylglyoxal bis(guanylhydrazone)sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce various amines .
Applications De Recherche Scientifique
Methylglyoxal bis(guanylhydrazone)sulfate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating cancers such as acute leukemia and lymphomas.
Industry: Utilized in the synthesis of other chemical compounds and as a research tool in drug development.
Mécanisme D'action
Methylglyoxal bis(guanylhydrazone)sulfate exerts its effects by inhibiting S-adenosyl-methionine decarboxylase, an enzyme crucial for polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell growth and proliferation. The compound also induces apoptosis in cancer cells and inhibits HIV DNA integration into cellular DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylmethylglyoxal bis(guanylhydrazone)sulfate: An analog with similar inhibitory effects on S-adenosyl-methionine decarboxylase but more potent.
Dimethylglyoxal bis(guanylhydrazone): Shares similar properties but differs in its potency and specific applications.
Propylglyoxal bis(guanylhydrazone): Another analog with comparable inhibitory effects but distinct structural differences.
Uniqueness
This compound is unique due to its ability to penetrate the blood-brain barrier and its potent antineoplastic activity. Its specific inhibition of S-adenosyl-methionine decarboxylase and induction of apoptosis in cancer cells make it a valuable compound in cancer research and treatment .
Propriétés
Numéro CAS |
13922-04-8 |
|---|---|
Formule moléculaire |
C5H14N8O4S |
Poids moléculaire |
282.28 g/mol |
Nom IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C5H12N8.H2O4S/c1-3(11-13-5(8)9)2-10-12-4(6)7;1-5(2,3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);(H2,1,2,3,4)/b10-2+,11-3+; |
Clé InChI |
QFMGTJJDGOIPAY-BCKSSGNJSA-N |
SMILES isomérique |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
SMILES canonique |
CC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)

![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)

![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)

![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)


